
1-Adamantanethiol
Overview
Description
1-Adamantanethiol is a chemical compound with the molecular formula C10H16S . It is a thiol derivative of adamantane, a bulky caged hydrocarbon. The compound is known for its unique structure, which includes a sulfur atom bonded to the adamantane framework. This structure imparts distinct physical and chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantanethiol can be synthesized through several methods. One common approach involves the reaction of adamantane with sulfur-containing reagents. For example, the reaction of adamantane with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the reaction of adamantane with sulfur monochloride followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Substitution Reactions
1-AdSH undergoes nucleophilic substitution at the sulfur atom, forming thioethers and disulfides under controlled conditions:
Thioether Formation
-
Reaction with alkyl halides :
Example: Methylation with dimethyl sulfate yields 1-methylthioadamantane (83% yield) .
Substrate | Product | Yield | Conditions |
---|---|---|---|
CH₃OSO₂OCH₃ | 1-AdS-CH₃ | 83% | RT, aqueous NaOH |
CH₃I | 1-AdS-CH₃ | 75% | K₂CO₃, DMF |
Oxidation Reactions
The thiol group oxidizes to sulfonic/sulfinic acids or sulfones depending on conditions:
Controlled Oxidation
Sulfone Formation
Acid-Catalyzed Rearrangements
1-AdSH derivatives participate in carbocation-driven rearrangements:
Protoadamantane Route
-
Hydride shifts :
Acidic conditions induce 1,2-hydride shifts in 1-AdS⁺ intermediates, forming 2-adamantyl cations. Trapping with nucleophiles yields 2-substituted adamantanes (e.g., 2-AdOH, 2-AdOAc) .
Intermediate | Product | Conditions |
---|---|---|
1-AdS⁺ | 2-AdOH | H₂SO₄, H₂O |
1-AdSCO⁺ | 2-AdOAc | CF₃COOH, Ac₂O |
Ligand Exchange in Nanomaterials
1-AdSH stabilizes gold nanoclusters via Au–S bonds:
-
Au₂₂(SAdm)₁₆ : Forms stable structures but undergoes spontaneous transformation to Au₂₁(SAdm)₁₅ due to weaker aurophilic interactions .
Cluster | Stability | Key Feature |
---|---|---|
Au₂₂(SAdm)₁₆ | Lower | Loose Au₄ core |
Au₂₁(SAdm)₁₅ | Higher | Compact Au₃ core |
Solvolysis and Ionization
1-AdSH derivatives exhibit solvent-dependent mechanisms:
Chlorothioformate Solvolysis
Solvent | Dominant Pathway | Product Ratio (Ionization:Elimination) |
---|---|---|
TFE-EtOH (50:50) | 1-Ad⁺ pathway | 1.97:1 |
MeOH | (1-AdSCO)⁺ pathway | 1.41:1 |
Derivatization
Key Mechanistic Insights
-
Steric effects : The adamantane skeleton retards nucleophilic substitution at sulfur but stabilizes carbocation intermediates .
-
Solvent polarity : Ionization pathways dominate in high-ionizing solvents (e.g., TFE), while nucleophilic substitution prevails in protic media .
This synthesis underscores 1-adamantanethiol’s versatility in organic synthesis, materials science, and mechanistic studies.
Scientific Research Applications
Chemical Properties and Structure
1-Adamantanethiol, with the chemical formula , exhibits unique structural properties due to its adamantane framework. This structure contributes to its stability and reactivity, making it suitable for various applications.
Applications in Surface Chemistry
This compound is primarily used in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. These SAMs are crucial for modifying surface properties, which can enhance adhesion, biocompatibility, and catalytic activity.
In nanotechnology, this compound has been used to functionalize nanoparticles, such as gold nanorods. This functionalization improves the stability and dispersibility of nanoparticles in various solvents, enhancing their application in drug delivery systems and photothermal therapy.
Case Study: Gold Nanorod Functionalization
A study demonstrated the use of this compound to create stable gold nanorod dispersions. The functionalized nanorods showed improved photothermal conversion efficiency, making them suitable for targeted cancer therapies .
Biological Applications
This compound has shown potential in biomedical applications due to its ability to form stable conjugates with biomolecules. For instance, it has been utilized in the development of drug delivery systems that target specific cells or tissues.
Case Study: Antithrombotic Properties
Research has indicated that S-nitroso-1-adamantanethiol exhibits antithrombotic properties by acting as a nitric oxide donor. This property is being explored for therapeutic applications in preventing thrombosis .
Electrical and Electronic Applications
The electrical properties of thin films made from this compound have been investigated for use in electronic devices. These films exhibit resistive switching behavior, which is valuable for non-volatile memory applications.
Case Study: Resistive Switching Behavior
A study reported that thin films of adamantane-thiol on metal substrates demonstrated diode-like characteristics and hysteresis in current-voltage measurements. This behavior suggests potential applications in memory storage devices .
Mechanism of Action
1-Adamantanethiol exerts its effects primarily through the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group binds strongly to metal atoms, creating a densely packed and ordered layer. This SAM formation can modify the surface properties of metals, making them useful for various applications, including catalysis and sensor development .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: Another thiol derivative with a similar structure but different physical properties.
2-Phenylethanethiol: A thiol compound with an aromatic ring, offering different reactivity and applications.
Triisopropylsilanethiol: A thiol with a bulky silane group, used in different industrial applications.
Uniqueness of 1-Adamantanethiol
This compound is unique due to its adamantane framework, which provides exceptional stability and rigidity. This structure allows for the formation of highly ordered SAMs, making it particularly valuable in nanotechnology and materials science .
Biological Activity
1-Adamantanethiol, a derivative of adamantane, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a thiol functional group attached to the adamantane scaffold, which enhances its potential applications in medicinal chemistry and drug development. The unique structural properties of adamantane, including its lipophilicity and ability to stabilize drug candidates, contribute to the biological efficacy of this compound.
This compound's biological activity can be attributed to several mechanisms:
- Cell Membrane Interaction : The adamantyl moiety can integrate into lipid bilayers, facilitating drug transfer across cell membranes. This property is crucial for enhancing the pharmacokinetics of drug candidates .
- Enzyme Inhibition : Compounds derived from this compound have been studied as potential enzyme inhibitors, particularly in the context of g-secretase and various receptor antagonists .
- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
Anticancer Activity
A study synthesized a series of novel 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives. These compounds were evaluated for their anticancer activity using the MTT assay on HepG2 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 20 μM, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .
Organotin(IV) Complexes
Research involving organotin(IV) complexes derived from this compound revealed promising in vitro biological activities against HeLa and HepG2 cell lines. The complexes showed significant cytotoxic effects, suggesting potential applications in cancer therapy .
Antimicrobial and Antioxidative Properties
This compound has also been investigated for its antimicrobial and antioxidative activities. Studies indicate that analogs of 1-adamantylthio compounds exhibit notable antimicrobial effects, making them candidates for further research in infectious disease treatment .
Biological Activity Summary Table
Activity Type | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Anticancer | HepG2 | ≤ 20 | Significant cytotoxicity observed |
Anticancer | MCF-7 | ≤ 20 | Selective towards tumor cells |
Cytotoxicity | Normal Cells (MCR-5) | > 20 | Minimal effect on normal cells |
Antimicrobial | Various Pathogens | Variable | Effective against multiple strains |
Organotin(IV) Complexes Derived from this compound
Complex | Cytotoxicity | Target Cell Line |
---|---|---|
Complex 1 | High | HeLa |
Complex 2 | Moderate | HepG2 |
Q & A
Basic Research Questions
Q. How does 1-adamantanethiol enhance the stability of metal sulfide nanoparticles in catalytic applications?
- Methodological Answer : this compound's steric bulk prevents thiolate bridging and particle aggregation during nanoparticle synthesis. For example, in capped iron sulfide particles, its use reduces particle size growth compared to smaller thiols like thiophenol. Researchers can synthesize it from 1-bromoadamantane and employ it as a capping agent in metal sulfide precursor solutions (e.g., (Bu4N)₂[Fe₄S₄(SPh)₄]) to stabilize fine-particle catalysts .
Q. What are effective protocols for synthesizing and purifying aryl-alkyl sulfides using this compound?
- Methodological Answer : The coupling of this compound with aryl chlorides (e.g., chlorobenzene) under nickel catalysis produces sulfides like ((3s,5s,7s)-adamantan-1-yl)(phenyl)sulfane. Key steps include:
- Reaction conditions : 1.1 equiv. This compound, 1.0 equiv. aryl chloride, and Ni catalyst.
- Purification : Flash chromatography (SiO₂, gradient elution with 9:1 hexane:EtOAc).
- Characterization : ¹H/¹³C-NMR, HR-MS, and melting point analysis (e.g., 73.9–74.9°C) .
Q. How is this compound utilized in forming self-assembled monolayers (SAMs) for nanofabrication?
- Methodological Answer : In microdisplacement (μDP) printing, this compound forms SAMs on gold substrates via Au–S bonds. Its bulky adamantane group controls molecular flux and interfacial exchange kinetics. Researchers optimize stamping times (15 min–24 h) and use hexane/ethanol solvents to achieve precise coverage .
Advanced Research Questions
Q. What mechanisms explain the multiple conductance states of this compound in single-molecule junctions?
- Methodological Answer : Conductance states (GH, GM, GL) arise from molecular configurations:
- GH (10⁻².⁶G₀) : Monomer junctions with one molecule bound to Au.
- GM (10⁻³.⁷³G₀) : "Side-to-side" intermolecular interactions.
- GL (10⁻⁵.³⁸G₀) : "Head-to-head" configurations.
- Experimental validation involves 2D conductance histograms and plateau length analysis (0.62–1.16 nm) .
Q. How does this compound influence the structural engineering of bimetallic nanoclusters?
- Methodological Answer : this compound acts as a ligand to stabilize nanoclusters with tailored geometries. For example:
- Au₁₈(S-Adm)₈(SbPh₃)₄Br₂ : Synthesized by ligand exchange with [Au₁₃(SbPh₃)₈Br₄]⁺ in toluene, followed by methanol washing to remove excess thiol .
- Pt₁Ag₂₈(S-Adm)₆ : Exhibits a face-centered cubic (FCC) kernel, contrasting with icosahedral homometallic clusters. Structural analysis via XRD confirms adamantane-induced steric effects .
Q. What strategies optimize the use of this compound in designing electrochemiluminescent (ECL) materials?
- Methodological Answer : In Pt₁Ag₁₈(S-Adm)₆(DPPP)₄Cl₄ nanoclusters, this compound enhances ECL intensity by stabilizing the metal core and facilitating electron transfer. Key steps include:
- Synthesis : Co-reduction of metal precursors with thiol ligands.
- Characterization : Cyclic voltammetry, photoluminescence spectroscopy, and ECL efficiency measurements .
Q. How do steric and electronic properties of this compound affect its antifungal activity in organotin(IV) complexes?
- Methodological Answer : In complexes like [Sn(C₁₀H₁₅S)₄], the adamantane group modulates lipophilicity and membrane interaction. Researchers assess antifungal efficacy via MIC assays against Candida spp. and correlate results with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .
Q. Contradictions and Considerations
- Conductance Configurations : reports three distinct states, while simpler thiols (e.g., cyclohexanethiol) show only two. This suggests adamantane’s steric effects introduce additional intermolecular interaction pathways.
- Nanocluster Stability : While this compound enhances stability in Au/Pt-Ag systems , its bulk may limit ligand exchange rates in smaller clusters, requiring optimization of reaction times.
Properties
IUPAC Name |
adamantane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJLNODXLXTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187871 | |
Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34301-54-7 | |
Record name | 1-Adamantylthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34301-54-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ADAMANTYLTHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54Q8GF3SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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